molecular formula C23H20N2O2 B186280 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide CAS No. 5836-30-6

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No. B186280
CAS RN: 5836-30-6
M. Wt: 356.4 g/mol
InChI Key: VGNHTYWAHLZFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide, also known as MBPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism Of Action

The exact mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is not fully understood. However, it has been reported to act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. It has also been reported to have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been reported to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been reported to have anticonvulsant effects in animal models of epilepsy. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in lab experiments is its high purity and yield. It has also been reported to have low toxicity in animal studies. However, one of the limitations of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. One direction is to further investigate its potential pharmacological properties in the treatment of neurological disorders and cancer. Another direction is to study its mechanism of action in order to better understand its effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 2-amino-5-methylbenzoxazole in the presence of thionyl chloride and 2,6-lutidine. The resulting product is then reacted with 2-methyl-5-nitrophenylamine to yield N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. This synthesis method has been reported to yield high purity and yield of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide.

Scientific Research Applications

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been studied for its potential pharmacological properties in various scientific research studies. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has also been investigated for its potential anticancer properties.

properties

CAS RN

5836-30-6

Product Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C23H20N2O2/c1-15-8-11-21-20(12-15)25-23(27-21)18-10-9-16(2)19(14-18)24-22(26)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,24,26)

InChI Key

VGNHTYWAHLZFPF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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